Cas no 2757917-09-0 (4-Hydroxypyrrolidine-3-sulfonyl fluoride)

4-Hydroxypyrrolidine-3-sulfonyl fluoride is a fluorinated sulfonyl compound with a hydroxyl-functionalized pyrrolidine scaffold, offering unique reactivity as a sulfonyl fluoride electrophile. Its structure combines the stability of a five-membered heterocycle with the selective reactivity of the sulfonyl fluoride group, making it valuable for covalent modification of proteins or as a building block in medicinal chemistry. The hydroxyl group provides an additional handle for further derivatization, enhancing its versatility in synthetic applications. This compound is particularly useful in chemical biology for probing enzyme active sites or developing irreversible inhibitors, leveraging the sulfonyl fluoride's ability to form stable adducts with nucleophilic residues under mild conditions.
4-Hydroxypyrrolidine-3-sulfonyl fluoride structure
2757917-09-0 structure
Product name:4-Hydroxypyrrolidine-3-sulfonyl fluoride
CAS No:2757917-09-0
MF:C4H8FNO3S
MW:169.17462348938
CID:5559609
PubChem ID:165997112

4-Hydroxypyrrolidine-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-37152492
    • 4-hydroxypyrrolidine-3-sulfonyl fluoride
    • 2757917-09-0
    • 4-Hydroxypyrrolidine-3-sulfonyl fluoride
    • Inchi: 1S/C4H8FNO3S/c5-10(8,9)4-2-6-1-3(4)7/h3-4,6-7H,1-2H2
    • InChI Key: DOZOHZSIPSEQIZ-UHFFFAOYSA-N
    • SMILES: S(C1CNCC1O)(=O)(=O)F

Computed Properties

  • Exact Mass: 169.02089245g/mol
  • Monoisotopic Mass: 169.02089245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 74.8Ų

4-Hydroxypyrrolidine-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37152492-1.0g
4-hydroxypyrrolidine-3-sulfonyl fluoride
2757917-09-0
1.0g
$1772.0 2023-07-06
Enamine
EN300-37152492-5.0g
4-hydroxypyrrolidine-3-sulfonyl fluoride
2757917-09-0
5.0g
$5137.0 2023-07-06
Enamine
EN300-37152492-2.5g
4-hydroxypyrrolidine-3-sulfonyl fluoride
2757917-09-0
2.5g
$3472.0 2023-07-06
Enamine
EN300-37152492-10.0g
4-hydroxypyrrolidine-3-sulfonyl fluoride
2757917-09-0
10.0g
$7620.0 2023-07-06
Enamine
EN300-37152492-0.05g
4-hydroxypyrrolidine-3-sulfonyl fluoride
2757917-09-0
0.05g
$1488.0 2023-07-06
Enamine
EN300-37152492-0.5g
4-hydroxypyrrolidine-3-sulfonyl fluoride
2757917-09-0
0.5g
$1701.0 2023-07-06
Enamine
EN300-37152492-0.1g
4-hydroxypyrrolidine-3-sulfonyl fluoride
2757917-09-0
0.1g
$1559.0 2023-07-06
Enamine
EN300-37152492-0.25g
4-hydroxypyrrolidine-3-sulfonyl fluoride
2757917-09-0
0.25g
$1630.0 2023-07-06

4-Hydroxypyrrolidine-3-sulfonyl fluoride Related Literature

Additional information on 4-Hydroxypyrrolidine-3-sulfonyl fluoride

Introduction to 4-Hydroxypyrrolidine-3-sulfonyl fluoride (CAS No. 2757917-09-0)

4-Hydroxypyrrolidine-3-sulfonyl fluoride (CAS No. 2757917-09-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a hydroxy group and a sulfonyl fluoride moiety, making it a versatile reagent for various synthetic transformations and biological applications.

The hydroxy group in 4-hydroxypyrrolidine-3-sulfonyl fluoride plays a crucial role in its reactivity and functional versatility. This group can participate in hydrogen bonding, which is essential for many biological interactions, such as receptor binding and enzyme inhibition. Additionally, the sulfonyl fluoride moiety is known for its high reactivity and selectivity, making it an attractive functional group for the synthesis of complex molecules and the development of new drugs.

Recent studies have highlighted the potential of 4-hydroxypyrrolidine-3-sulfonyl fluoride in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as an intermediate in the synthesis of potent inhibitors of protein kinases, which are key targets in cancer therapy. The unique combination of the hydroxy and sulfonyl fluoride groups allows for the fine-tuning of the inhibitor's binding affinity and selectivity, thereby enhancing its therapeutic efficacy while minimizing side effects.

In another study, researchers at the University of California, San Francisco, explored the use of 4-hydroxypyrrolidine-3-sulfonyl fluoride in the development of novel antibiotics. The compound was found to effectively inhibit bacterial growth by disrupting essential cellular processes. The high reactivity of the sulfonyl fluoride group enables it to form stable covalent bonds with target proteins, thereby providing a mechanism for sustained antibacterial activity.

Beyond its applications in drug discovery, 4-hydroxypyrrolidine-3-sulfonyl fluoride has also shown promise in chemical biology research. Its ability to selectively modify proteins through sulfonylation reactions has been utilized to probe protein function and interactions within complex biological systems. This approach has provided valuable insights into signaling pathways and disease mechanisms, contributing to the development of new therapeutic strategies.

The synthesis of 4-hydroxypyrrolidine-3-sulfonyl fluoride involves several well-established chemical reactions. One common method involves the reaction of 3-bromopyrrolidine-1-carboxylate with sodium hydride to form the corresponding anion, which is then treated with sulfonyl chloride to introduce the sulfonyl chloride group. Subsequent treatment with potassium fluoride yields the desired sulfonyl fluoride product. This synthetic route is highly efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

In terms of safety and handling, 4-hydroxypyrrolidine-3-sulfonyl fluoride should be stored under dry conditions and handled with appropriate personal protective equipment (PPE) due to its reactivity with moisture and potential for forming hydrofluoric acid upon hydrolysis. Despite these precautions, the compound is widely used in academic and industrial settings due to its unique properties and broad applicability.

The future outlook for 4-hydroxypyrrolidine-3-sulfonyl fluoride is promising. Ongoing research continues to uncover new applications and optimize existing methods for its use in drug discovery and chemical biology. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments and improving human health.

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